(1,2,3,4-Tetrahydroquinolin-6-yl)methanol
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Overview
Description
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields. This compound features a hydroxymethyl group attached to the tetrahydroquinoline ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the dealkylation of hydroanalogues of santoquine using concentrated hydrobromic acid in a glacial acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to modify the tetrahydroquinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-1,2,3,4-tetrahydroquinoline or 6-carboxyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential neuroprotective properties, particularly in the context of Parkinson’s disease
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol involves its antioxidant properties. The compound enhances the functioning of the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . It affects the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the hydroxymethyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: This compound has a methoxy group instead of a hydroxymethyl group.
Uniqueness
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and neuroprotective research.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,11-12H,1-2,5,7H2 |
InChI Key |
ZTKJRFRPZXHQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CO)NC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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